Home > Products > Screening Compounds P14559 > Lenalidomide-5'-CO-C3-acid
Lenalidomide-5'-CO-C3-acid -

Lenalidomide-5'-CO-C3-acid

Catalog Number: EVT-14904399
CAS Number:
Molecular Formula: C18H19N3O6
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-5'-CO-C3-acid is a derivative of lenalidomide, a well-known immunomodulatory drug primarily used in the treatment of multiple myeloma and certain types of myelodysplastic syndromes. Lenalidomide itself is classified as an immunomodulatory imide drug (IMiD), which modifies immune responses and has specific effects on cancer cells. The compound's full chemical name reflects its structural modifications, which may enhance its therapeutic properties or alter its pharmacokinetic profile.

Source and Classification

Lenalidomide was first synthesized in the 1990s and received approval for clinical use in the United States in 2005. It is part of a class of drugs that includes thalidomide and pomalidomide, all of which act through similar mechanisms involving the modulation of E3 ubiquitin ligases. Lenalidomide-5'-CO-C3-acid can be classified under synthetic organic compounds with applications in oncology due to its ability to induce selective degradation of specific proteins involved in cancer progression.

Synthesis Analysis

The synthesis of lenalidomide-5'-CO-C3-acid typically involves several key steps, beginning with the preparation of specific intermediates. The synthesis process can be summarized as follows:

  1. Preparation of Nitro Intermediate: This step involves coupling L-glutamine methyl ester with methyl 2-bromomethyl-3-nitrobenzoate in a solvent such as acetonitrile.
  2. Cyclization: The resultant compound undergoes cyclization to form a lactam structure.
  3. Hydrogenation: The nitro compound is hydrogenated using a palladium catalyst in methanol, leading to the formation of lenalidomide.
  4. Crystallization: The final product is purified through crystallization from suitable solvents like ethyl acetate and methanol.

This multi-step synthetic route ensures high purity and yield while also allowing for the potential modification of the chemical structure to create derivatives like lenalidomide-5'-CO-C3-acid .

Molecular Structure Analysis

The molecular structure of lenalidomide-5'-CO-C3-acid can be described by its chemical formula, which is derived from lenalidomide with additional functional groups that influence its activity. The compound's structural features include:

  • Core Structure: The base structure comprises a phthalimide ring attached to a piperidine moiety.
  • Functional Groups: Modifications at specific positions (such as the 5' position) introduce carboxylic acid functionalities, which may enhance solubility or alter receptor interactions.

Structural Data

  • Molecular Formula: C13H13N3O3
  • Molar Mass: Approximately 259.265 g/mol
  • Chirality: Lenalidomide exists as a racemic mixture, meaning it contains both enantiomers .
Chemical Reactions Analysis

Lenalidomide-5'-CO-C3-acid participates in several chemical reactions that are crucial for its activity:

  1. Ubiquitination: The primary reaction involves the binding to cereblon, an E3 ubiquitin ligase, leading to the ubiquitination of target proteins such as IKZF1 and IKZF3.
  2. Proteasomal Degradation: Following ubiquitination, these proteins are directed to the proteasome for degradation, effectively reducing their levels within cancer cells .
  3. Modification Reactions: The presence of carboxylic acid groups allows for further chemical modifications that may enhance therapeutic efficacy or alter pharmacokinetics.
Mechanism of Action

Lenalidomide-5'-CO-C3-acid exerts its effects primarily through modulation of the CRL4CRBN E3 ubiquitin ligase complex. This complex plays a crucial role in protein degradation pathways:

  1. Target Recognition: Upon administration, lenalidomide derivatives bind to cereblon, altering its substrate specificity.
  2. Ubiquitination Process: This change facilitates the recruitment of specific transcription factors like IKZF1 and IKZF3 for ubiquitination.
  3. Degradation Pathway: Once ubiquitinated, these proteins are degraded by the proteasome, leading to reduced expression levels that contribute to anti-cancer effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as crystalline solids.
  • Solubility: Enhanced solubility due to carboxylic acid groups can improve bioavailability.

Chemical Properties

  • Stability: Lenalidomide exhibits metabolic stability with low rates of hydrolysis in vivo.
  • Protein Binding: Reports indicate low plasma protein binding (19%-29%) across species .
Applications

Lenalidomide-5'-CO-C3-acid is primarily utilized in scientific research related to cancer therapies. Its applications include:

  • Cancer Treatment: Investigated for use in multiple myeloma and myelodysplastic syndromes due to its ability to induce apoptosis in malignant cells.
  • Drug Development: Serves as a scaffold for developing new derivatives with potentially improved efficacy or reduced side effects.
  • Biological Studies: Used to explore mechanisms involving ubiquitin-proteasome pathways and their implications in cancer biology .
Synthetic Methodologies and Optimization

Catalytic Reduction Strategies for Lenalidomide Derivatives

Lenalidomide-5'-CO-C3-acid synthesis relies critically on catalytic hydrogenation of nitro-intermediates. Key strategies include:

  • Heterogeneous Palladium Catalysis: Pd/C (5-10% loading) enables quantitative reduction of the nitro group in tert-butyl 4-nitro-3-(phthalimidomethyl)benzoate intermediates under 1-3 bar H₂ at 25-40°C. This method achieves >95% conversion within 4 hours while preserving acid-labile phthalimide groups inherent to lenalidomide scaffolds [6] [9].
  • Transfer Hydrogenation: Ammonium formate/formic acid systems with Pd(OH)₂/C (Pearlman’s catalyst) provide chemoselective nitro reduction in substrates containing halogen atoms. This prevents dehalogenation side reactions observed in classical H₂/Pd-C systems [7].
  • Biocatalytic Approaches: Immobilized E. coli hydrogenase on carbon supports facilitates nitro-group reduction under aqueous conditions (pH 6.0-8.0) at ambient H₂ pressure. This method shows exceptional functional group tolerance for thiols, halogens, and ketones – problematic groups in metal-catalyzed routes [7].

Table 1: Comparative Performance of Nitro-Reduction Methods

Catalytic SystemReaction ConditionsConversion (%)Selectivity
5% Pd/C (H₂ 3 bar)EtOAc, 40°C, 4h99.8Epimerization risk
Pd(OH)₂/C + HCO₂NH₄MeOH, 60°C, 6h98.2Halogen retention
Hyd-1/Carbon (H₂ 1 bar)Water, pH 6.0, 24h95.5Thiol tolerance

Solvent System Selection in Nitro Intermediate Hydrogenation

Solvent polarity dictates reaction kinetics and byproduct formation during nitro reductions:

  • Protic Solvents: Methanol/water (9:1) enhances proton availability, accelerating nitro-to-amine conversion (rate increase 1.7× vs. anhydrous THF). However, >10% water promotes ester hydrolysis in carboxylic acid-functionalized intermediates [6] [9].
  • Aprotic Dipolar Solvents: DMSO/DMF mixtures (≤30% v/v) solubilize crystalline lenalidomide precursors but risk N-formylation side products via Eschweiler-Clarke reactions. Additives like AcOH (2 eq.) suppress this by maintaining acidic microenvironments [6].
  • Halogenated Solvents: Dichloromethane enables homogeneous reaction phases for lipophilic intermediates, but chloride ions poison Pd catalysts above 50°C. Temperature-controlled reactions (0-25°C) mitigate this while achieving 92-96% yields [6].

Critical solubility parameters: Lenalidomide-5'-CO-C3-acid precursors exhibit poor solubility in non-polar media (<2 mg/mL in toluene). Optimal solvent systems balance substrate dissolution (≥20 mg/mL) while maintaining catalyst activity, necessitating solvent blends like THF:IPA (1:1) [1] [3].

Palladium-Catalyzed Reaction Engineering for Functional Group Introduction

Palladium-mediated couplings install critical functionalities in lenalidomide-5'-CO-C3-acid synthesis:

  • Suzuki-Miyaura Arylation: Pd(PPh₃)₄ (2 mol%) enables coupling of 5'-bromolenalidomide with potassium acyltrifluoroborate at 80°C in dioxane/H₂O. Key parameters include:
  • Strict O₂ exclusion (Schlenk techniques)
  • Aqueous Na₂CO₃ base (1.5 eq.)
  • 18-crown-6 additive (0.2 eq.) for boron coordinationYields: 78-85% with <3% des-bromo impurity [3] [6]

  • Carboxylation Reactions: Pd(OAc)₂/xantphos catalyzes carbonylation of 5'-bromolenalidomide under 20 bar CO in methanol at 100°C. This one-step synthesis of methyl ester precursors avoids unstable organozinc reagents. Subsequent saponification (LiOH/THF-H₂O) provides the target acid in 72% overall yield [3].

  • Linker Conjugation: Pd₂(dba)₃/AsPh₃ mediates amidation between lenalidomide-5'-NH₂ and bromohexanoic acid. Microwave assistance (100°C, 30 min) suppresses racemization versus thermal heating (8h reflux), preserving chiral integrity at C3 of the piperidinone ring [3] [6].

Table 2: Optimized Conditions for Pd-Catalyzed Functionalization

Reaction TypeCatalyst/LigandKey ParametersYield (%)
Suzuki CouplingPd(PPh₃)₄dioxane/H₂O 4:1, 80°C85
CarbonylationPd(OAc)₂/xantphos20 bar CO, MeOH89 (ester)
C-C LinkagePd₂(dba)₃/AsPh₃μW 100°C, 30 min91

Purification Techniques for High-Yield Synthesis

Lenalidomide-5'-CO-C3-acid purification addresses three key challenges: polar byproduct removal, enantiomeric purity maintenance, and acid stability:

  • Chromatographic Methods: Reverse-phase C18 HPLC (0.1% TFA in H₂O/MeCN gradient) separates residual des-carboxy analogs. Critical parameters:
  • pH control (mobile phase pH 2.5-3.0) prevents lactam hydrolysis
  • Low loading capacity (≤50 mg/mL silica) ensures baseline separation of diastereomers [1] [3]
  • Crystallization Optimization: Ethyl acetate/n-hexane (1:5) at −20°C precipitates target acid at >99.5% purity by exploiting differential solubility versus mono-acid impurities. Seed crystals (0.5% w/w) added at 40°C supersaturation improve yield reproducibility [6].
  • Acidic Extraction: Continuous liquid-liquid extraction (CH₂Cl₂/citrate buffer pH 3.5) removes basic impurities (unreacted amines, Pd catalysts) while stabilizing the acid against decarboxylation. Post-extraction, anhydrous MgSO₄ drying prevents hydrate formation [1] [9].

Purity validation: Final products exhibit ≥95% purity by analytical HPLC (method: Zorbax SB-C8, 0.1% H3PO4/CH3CN 70:30 to 30:70). Identity confirmation employs HRMS (C₁₈H₁₉N₃O₆ [M+H]+ calc. 373.1273, found 373.1271) and ¹H-NMR coupling patterns (characteristic triplet δ 2.45 ppm, -CH₂COO-) [1].

Table 3: Purification Performance Metrics

TechniqueKey Process MetricsPurity OutcomeYield Impact
Reverse-Phase HPLCΔtR = 2.3 min vs. impurities99.5%78-82%
Gradient CrystallizationCooling rate 0.5°C/min99.7%85-88%
Acidic LLEpH 3.5 ± 0.1, 3 stages98.9%>95%

Properties

Product Name

Lenalidomide-5'-CO-C3-acid

IUPAC Name

5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]-5-oxopentanoic acid

Molecular Formula

C18H19N3O6

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C18H19N3O6/c22-14(2-1-3-16(24)25)19-11-4-5-12-10(8-11)9-21(18(12)27)13-6-7-15(23)20-17(13)26/h4-5,8,13H,1-3,6-7,9H2,(H,19,22)(H,24,25)(H,20,23,26)

InChI Key

KLMKBETYBOHWKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.